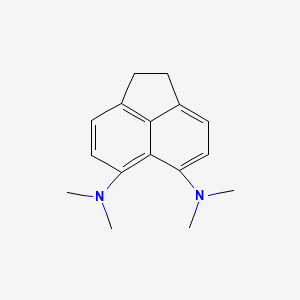
Benz(e)acephenanthrylene, 11,12-dihydro-
Descripción general
Descripción
Benz(e)acephenanthrylene, 11,12-dihydro- is an organic compound with the chemical formula C20H12. It is a polycyclic aromatic hydrocarbon (PAH) composed of four benzene rings around a five-membered ring . This compound is known for its complex structure and is part of a larger family of hydrocarbons that are significant in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benz(e)acephenanthrylene, 11,12-dihydro- typically involves multiple steps, starting with the cyclization of precursor compounds. One common method involves the cyclization of 4-(5-acenapthenyl)butyric acid . The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the polycyclic structure.
Industrial Production Methods
Industrial production of Benz(e)acephenanthrylene, 11,12-dihydro- is less common due to its specialized applications. when produced, it involves large-scale chemical reactors that can maintain the necessary high temperatures and pressures. The process also includes purification steps to ensure the compound’s purity and stability.
Análisis De Reacciones Químicas
Types of Reactions
Benz(e)acephenanthrylene, 11,12-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reagents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce hydro derivatives. Substitution reactions can yield halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Benz(e)acephenanthrylene, 11,12-dihydro- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons.
Biology: Research into its interactions with biological systems helps understand the effects of PAHs on living organisms.
Medicine: Studies focus on its potential carcinogenic properties and its role in the development of cancer.
Mecanismo De Acción
The mechanism by which Benz(e)acephenanthrylene, 11,12-dihydro- exerts its effects involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutations and cancer. The compound’s molecular targets include DNA and various enzymes involved in metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Acephenanthrylene: Another polycyclic aromatic hydrocarbon with a similar structure but different chemical properties.
Benzo[e]fluoranthene: Shares a similar core structure but differs in the arrangement of its benzene rings.
Uniqueness
Benz(e)acephenanthrylene, 11,12-dihydro- is unique due to its specific arrangement of benzene rings and its five-membered ring structure. This configuration gives it distinct chemical and physical properties, making it valuable for specialized research applications.
Propiedades
IUPAC Name |
pentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(20),2,4,6,8,10,12,16,18-nonaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14/c1-2-7-14-13(6-1)12-19-16-9-4-3-8-15(16)18-11-5-10-17(14)20(18)19/h1,3-6,8-12H,2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUPXPZSGCKVBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C=CC=C4C3=C(C=C2C=C1)C5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60227857 | |
| Record name | Benz(e)acephenanthrylene, 11,12-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60227857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77061-03-1 | |
| Record name | Benz(e)acephenanthrylene, 11,12-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077061031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benz(e)acephenanthrylene, 11,12-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60227857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,3'-oxirane]-2'-yl]methyl acetate](/img/structure/B14443776.png)


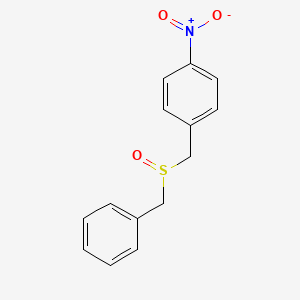

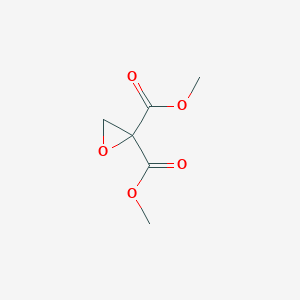

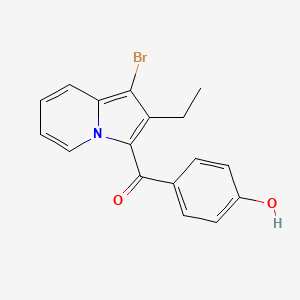
![2-Phenyl-N-[(2-sulfanylethyl)carbamoyl]acetamide](/img/structure/B14443834.png)
![4-[2-(4-Methoxyphenyl)ethenyl]pyridazine](/img/structure/B14443843.png)
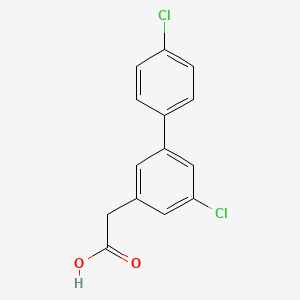
![4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]-2-methoxyphenol](/img/structure/B14443851.png)
